molecular formula C16H24N2O3 B164287 N-(3-nitrophenyl)decanamide CAS No. 72298-61-4

N-(3-nitrophenyl)decanamide

Cat. No.: B164287
CAS No.: 72298-61-4
M. Wt: 292.37 g/mol
InChI Key: ZSNIMTCNOZNHRZ-UHFFFAOYSA-N
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Description

Decanoyl m-Nitroaniline (DemNA) is one of several nitroaniline fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (arachidonyl ethanolamide;  AEA). It also will hydrolyze fatty acid amides with fewer carbons and fewer double bonds than arachidonate. Exposure of DemNA to FAAH activity results in the release of the yellow colorimetric dye m-nitroaniline (ε = 13,500 at 410 nm) This allows the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer.

Biological Activity

N-(3-nitrophenyl)decanamide (NPD) is a synthetic compound that has garnered interest in various biological research fields due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C16H24N2O3C_{16}H_{24}N_{2}O_{3}, characterized by a decanamide backbone with a nitrophenyl substituent. The compound crystallizes in the monoclinic space group P21/n, and its structure has been elucidated through single-crystal X-ray diffraction and density functional theory (DFT) simulations .

Biological Activity Overview

The biological activities of NPD can be categorized into several key areas:

  • Role in Plant Morphogenesis : NPD influences root system architecture in Arabidopsis thaliana, promoting lateral root formation while inhibiting primary root growth. Nitric oxide is identified as a crucial signaling molecule in this process.
  • Immunomodulatory Properties : Related compounds have demonstrated significant immunosuppressive effects, inhibiting murine splenocyte proliferation and delaying hypersensitivity reactions.
  • Antibacterial Potential : Studies indicate that NPD exhibits antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential as an alternative antibacterial therapy.

The mechanisms through which NPD exerts its biological effects include:

  • Nitric Oxide Signaling : The modulation of nitric oxide levels plays a pivotal role in the signaling pathways associated with root growth and immune responses.
  • Interaction with Fatty Acid Amide Hydrolase (FAAH) : NPD can serve as a substrate for FAAH, influencing lipid signaling pathways that are critical for various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
Plant MorphogenesisModulates root architecturePromotes lateral roots; inhibits primary roots
ImmunomodulationAffects immune cell functionInhibits murine splenocyte proliferation
AntibacterialInhibits bacterial growthEffective against Staphylococcus aureus

Case Study 1: Plant Morphogenesis

Méndez-Bravo et al. (2010) investigated the effects of alkamides on Arabidopsis thaliana. They found that NPD significantly alters root architecture through nitric oxide signaling pathways, emphasizing its role in plant development.

Case Study 2: Antibacterial Properties

Edobor-Osoh et al. (2019) explored the antibacterial efficacy of NPD functionalized with paramagnetic manganite. Their results indicated strong activity against Staphylococcus aureus, suggesting potential clinical applications in treating bacterial infections.

Future Directions

Research on this compound is still evolving. Future studies could focus on:

  • Mechanistic Studies : Further elucidation of the precise molecular mechanisms underlying its biological activities.
  • Therapeutic Applications : Exploring its potential in clinical settings, particularly for immunomodulation and antibacterial therapies.
  • Synthesis of Derivatives : Investigating structural modifications to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

N-(3-nitrophenyl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIMTCNOZNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408390
Record name N-(3-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72298-61-4
Record name N-(3-nitrophenyl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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